![molecular formula C15H19NO4 B13758143 5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid CAS No. 1202860-08-9](/img/structure/B13758143.png)
5-{[(3,4-Dihydro-1-benzoxepin-5(2H)-ylidene)amino]oxy}pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is a complex organic compound characterized by its unique structure, which includes a benzo[b]oxepin moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include bromine, sodium hydroxide, and various organic solvents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement and cost reduction.
化学反応の分析
Types of Reactions
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[b]oxepin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with unique properties.
作用機序
The mechanism of action of 5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-benzo[b]oxepin-5-one: Shares the benzo[b]oxepin core but lacks the ylideneaminooxy and pentanoic acid groups.
7-Bromo-3,4-dihydro-2H-benzo[b]oxepin-5-one: Similar structure with a bromine substituent.
Uniqueness
5-[3,4-Dihydro-2H-benzo[b]oxepin-(5 Z)-ylideneaminooxy]-pentanoic acid is unique due to its combination of the benzo[b]oxepin ring, ylideneaminooxy group, and pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
特性
CAS番号 |
1202860-08-9 |
|---|---|
分子式 |
C15H19NO4 |
分子量 |
277.31 g/mol |
IUPAC名 |
5-(3,4-dihydro-2H-1-benzoxepin-5-ylideneamino)oxypentanoic acid |
InChI |
InChI=1S/C15H19NO4/c17-15(18)9-3-4-11-20-16-13-7-5-10-19-14-8-2-1-6-12(13)14/h1-2,6,8H,3-5,7,9-11H2,(H,17,18) |
InChIキー |
HSPZTRGJLUPJCK-UHFFFAOYSA-N |
正規SMILES |
C1CC(=NOCCCCC(=O)O)C2=CC=CC=C2OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


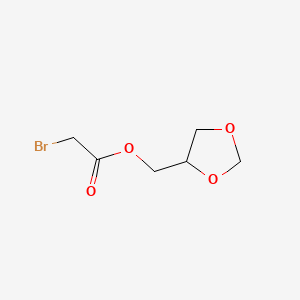
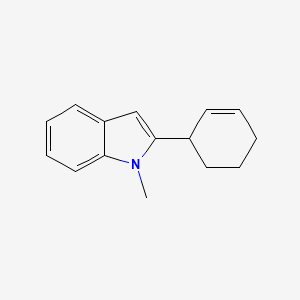
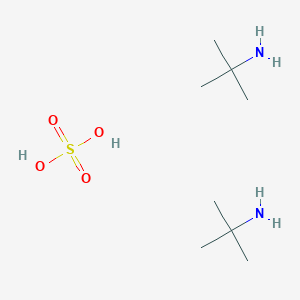
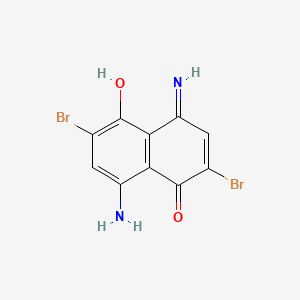
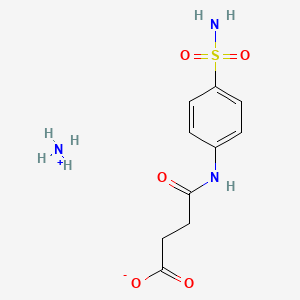

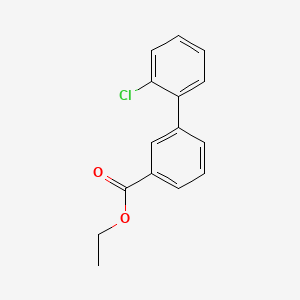
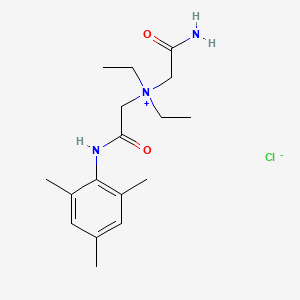
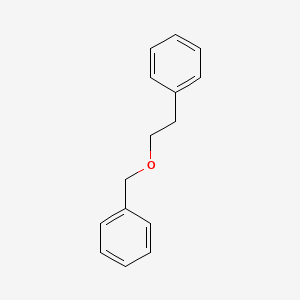
![Ethyl 2-[[2-(phenylsulfanylcarbonylamino)acetyl]amino]acetate](/img/structure/B13758130.png)
![9,10-Anthracenedione, 1-[[4-([1,1'-biphenyl]-4-ylcarbonyl)phenyl]amino]-](/img/structure/B13758134.png)
![[1,4]Dithiino[2,3-b][1,4]dithiine](/img/structure/B13758135.png)


